

Reference Standards & Analytical Profiling of (2S,5R)-5-methyl-2-phenylmorpholine

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Compound of Interest

Compound Name: (2S,5r)-5-methyl-2-phenylmorpholine

CAS No.: 1350768-51-2

Cat. No.: B2491310

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Executive Summary

The emergence of regio- and stereoisomers of phenmetrazine in the forensic and pharmaceutical landscape necessitates rigorous analytical differentiation. **(2S,5R)-5-methyl-2-phenylmorpholine** (also known as trans-Isophenmetrazine, subject to ring conformation) represents a distinct structural challenge compared to the controlled substance Phenmetrazine (3-methyl-2-phenylmorpholine).

This guide provides a technical comparison of reference standard grades, outlines the critical mass spectrometric fragmentation pathways for regioisomer differentiation, and details a self-validating chiral chromatographic workflow for stereochemical assignment.

Part 1: Reference Standard Comparison & Selection

For accurate quantification and identification, the choice of reference material is governed by the analytical goal (screening vs. confirmatory profiling). The specific isomer (2S,5R) is a diastereomer of the commonly available (2R,5R) or (2S,5S) forms.

Comparative Analysis of Standard Grades

Feature	Certified Reference Material (CRM)	Analytical Reference Standard	Research Grade / Building Block
Primary Use	ISO 17025/17034 Quantitation, Legal Defensibility	Routine ID, Qualitative Screening	Synthesis Intermediate, R&D
Traceability	NIST/SI Traceable	Vendor CoA	NMR/LC-MS confirmation only
Uncertainty	Explicitly defined (e.g., $\pm 0.5\%$)	Not defined	High variance
Stereochemical Purity	Enantiopure (>99% ee)	Often Racemic or Diastereomeric Mix	Variable (Check CoA carefully)
Availability	Low (Custom synthesis often required for specific (2S,5R) isomer)	Medium (Racemic Isophenmetrazine available)	High (e.g., AChemBlock offers (2R,5R))



Critical Note: Commercially available "Isophenmetrazine" is often supplied as a racemic mixture of diastereomers. For chiral profiling, you must use an enantiopure standard (e.g., (2R,5R)) as a comparator to establish relative elution order (REO) or source a custom-synthesized (2S,5R) standard.

Part 2: Analytical Differentiation Strategy

The core analytical challenge is distinguishing the 5-methyl regioisomer (Isophenmetrazine) from the 3-methyl regioisomer (Phenmetrazine). These compounds are isobaric (MW 177.24) and share similar retention times on non-polar GC columns.

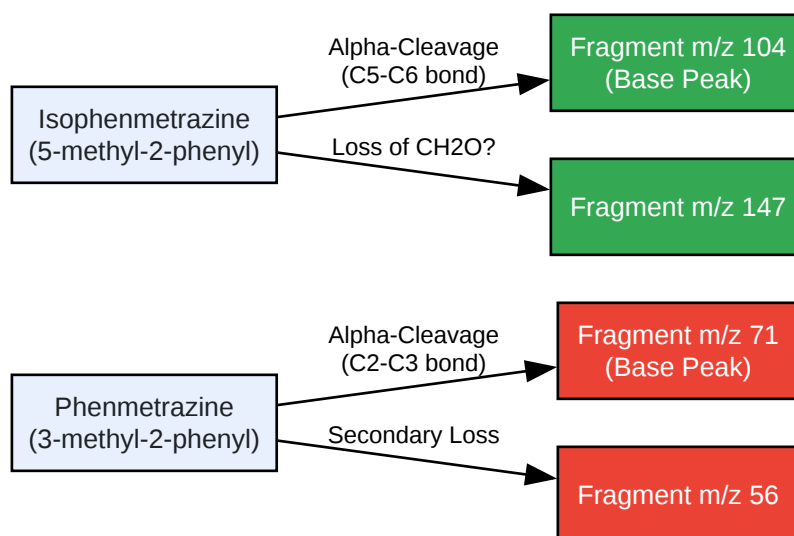
Mechanism of Differentiation: Mass Spectrometry (EI)

Electron Ionization (EI) induces specific

-cleavage fragmentation patterns driven by the position of the methyl group relative to the nitrogen atom.

- Phenmetrazine (3-methyl): The methyl group is on the -carbon (C3). Fragmentation favors the loss of the larger alkyl radical, but the cyclic nature leads to specific ring-opening ions. Base Peak: m/z 71.
- Isophenmetrazine (5-methyl): The methyl group is on the C5 position.[1] The fragmentation pathway is distinct, preserving different portions of the morpholine ring. Base Peak: m/z 104 / 147.

Visualization: Regioisomer Fragmentation Pathways



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Figure 1: Divergent fragmentation pathways allowing unambiguous identification of 3-methyl vs. 5-methyl isomers.

Part 3: Experimental Protocols

Protocol A: GC-MS Regioisomer Identification

Use this protocol to confirm the sample is 5-methyl-2-phenylmorpholine and not Phenmetrazine.

- Sample Preparation: Dissolve 1 mg of standard/sample in 1 mL Methanol.
- Derivatization (Optional but Recommended): Add 50 μ L TFAA (Trifluoroacetic anhydride). Incubate at 60°C for 20 mins. Evaporate and reconstitute in Ethyl Acetate.[2] Note: Derivatization improves peak shape and separation of isomers.[3]
- GC Parameters:
 - Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium @ 1.2 mL/min.[4]
 - Temp Program: 100°C (1 min)
20°C/min
300°C (3 min).
- MS Parameters: EI Source (70 eV), Scan range 40–350 amu.
- Acceptance Criteria:
 - Phenmetrazine: Major ions at m/z 71, 56.
 - Isophenmetrazine: Major ions at m/z 105, 147, 104.[5]

Protocol B: Chiral HPLC Stereochemical Assignment

Use this protocol to distinguish the (2S,5R) isomer from its enantiomer (2R,5S) and diastereomers.

- Column: Chiralpak IA or IC (Amylose-based immobilized phases), 4.6 x 250 mm, 5 μ m.
 - Reasoning: Immobilized phases allow the use of robust solvents like dichloromethane if needed for solubility, though alcohols are preferred for resolution.
- Mobile Phase:
 - Isocratic: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

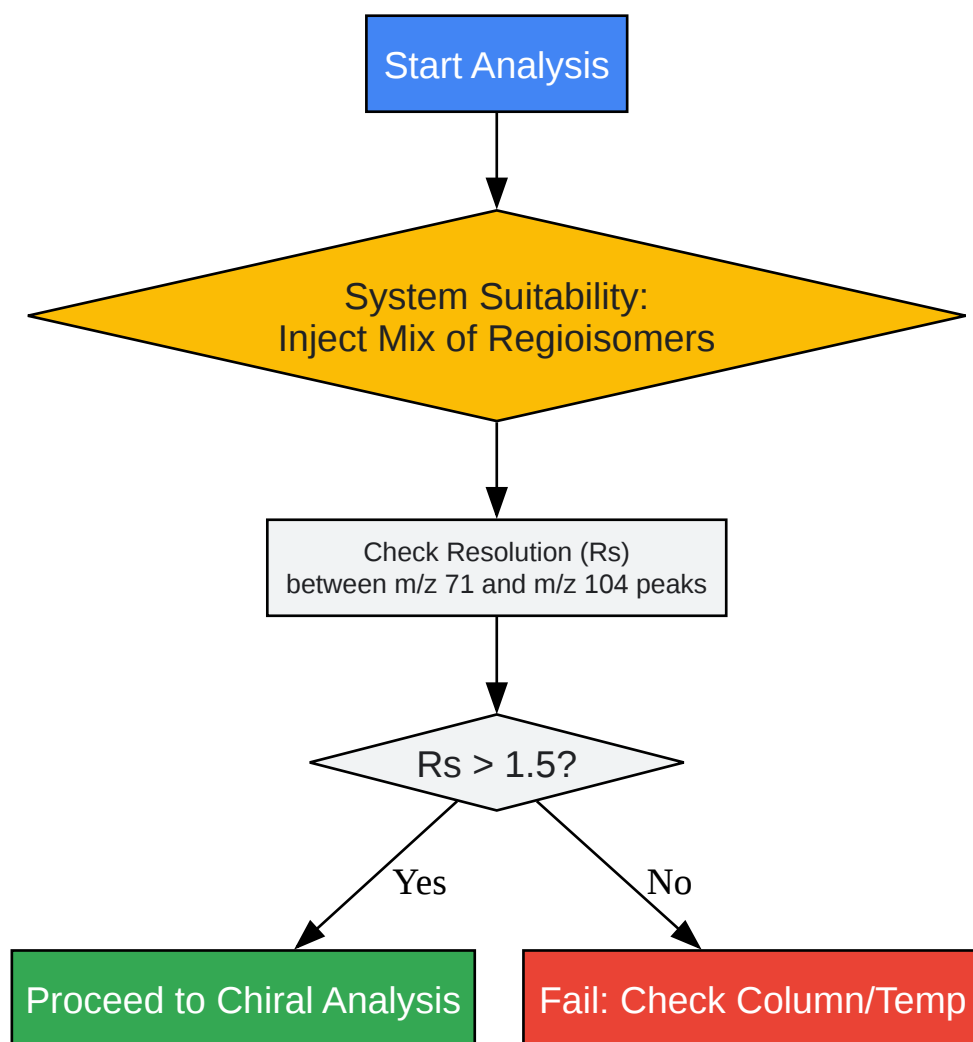
- Role of DEA: Essential to suppress peak tailing of the secondary amine.
- Conditions: Flow rate 1.0 mL/min, Temp 25°C, UV detection @ 210 nm & 254 nm.
- Workflow for Assignment:
 - Inject Racemic Isophenmetrazine to establish the separation window of all 4 isomers (if available) or the 2 enantiomers of the diastereomer pair.
 - Inject (2R,5R) Standard (commercially available). Note its RT.
 - Inject Sample.
 - Logic:
 - If Sample RT

(2R,5R) RT

Sample is a diastereomer (cis/trans difference) or enantiomer.
 - (2S,5R) and (2R,5R) are diastereomers; they should resolve significantly.
 - (2S,5R) and (2R,5S) are enantiomers; they will resolve on the Chiralpak column.

Part 4: Validation Framework (Self-Validating System)

To ensure "Trustworthiness" (E-E-A-T), every analysis must include an internal validity check.



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Figure 2: Decision tree for system suitability testing prior to sample analysis.

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